4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Description
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol is a pyrimidine derivative featuring a 6-chloro-substituted pyrimidinyl core linked to a 2-butanol chain via an amino group. Its synthesis, as described in a 2024 patent application, involves coupling 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with appropriate reagents under standard conditions . Key properties include:
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJSEHTKRNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CC(=NC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol typically involves the following steps:
Formation of 6-Chloro-4-pyrimidinylamine: This is achieved by reacting 6-chloropyrimidinyl with an appropriate amine source under controlled conditions.
Introduction of the Butanol Group: The amine group is then reacted with butanol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to form butanoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed:
Butanoic Acid: Formed by the oxidation of the butanol group.
Amine Derivatives: Resulting from the reduction of the amine group.
Substituted Pyrimidines: Formed by the substitution of the chlorine atom.
Scientific Research Applications
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol and analogous pyrimidine derivatives:
*Note: Molecular formula inferred from LCMS data and structural analysis .
Key Differences and Implications
Backbone Modifications: The 2-butanol chain in the target compound confers higher polarity compared to the 2-methyl-propanol in ’s compound (C₈H₁₂ClN₃O), which likely reduces aqueous solubility .
Functional Group Variations: Replacing the amino group with an ester (: C₈H₉ClN₂O₂) introduces hydrolytic instability but broadens reactivity in coupling reactions . The cyano group in ’s benzonitrile derivative (C₁₁H₆ClN₃O) may improve binding affinity in kinase inhibitors due to its electron-deficient nature .
Synthetic and Commercial Viability :
Biological Activity
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHClNO and a molecular weight of 201.65 g/mol, features a chiral center which may influence its interaction with biological targets.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that may interact with various biological receptors.
- Chloro Substituent : The presence of chlorine can enhance lipophilicity, potentially improving membrane permeability.
- Amino Alcohol Group : This functional group is crucial for biological activity, allowing for hydrogen bonding with biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives often exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial enzymatic pathways essential for survival.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell cycle regulation.
In Vitro Studies
- Cell Proliferation Assays : Various analogs were tested against cancer cell lines (e.g., MDA-MB-231 and HepG2), revealing IC values ranging from 2.43 to 14.65 µM, indicating effective growth inhibition .
- Mechanistic Studies : Molecular modeling studies suggest that this compound may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation during cell division .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds where structural modifications were made to enhance biological activity. The findings indicated that specific substitutions on the pyrimidine ring significantly affected the compound's potency against cancer cells, further underlining the importance of chemical structure in determining biological efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-3-methylbutanol | Similar alcohol functionality | Moderate antimicrobial activity |
| 6-Methylpyrimidine derivatives | Pyrimidine ring presence | Varying anticancer effects |
| N-(4-Methylphenyl) derivatives | Aromatic amine component | Higher lipophilicity affecting bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol?
- Methodological Answer : The synthesis involves coupling reactions between 6-chloro-4-aminopyrimidine and 2-butanol derivatives. Key steps include protecting the amino group during pyrimidine activation (e.g., using Boc anhydride) and employing nucleophilic substitution under inert conditions. Purification via column chromatography or crystallization (e.g., using ethanol/water mixtures) is critical to isolate the product. Structural analogs in and highlight the importance of reaction temperature (60–80°C) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
Q. How can researchers confirm the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining precise molecular geometry. For example, describes SC-XRD parameters (R factor = 0.036, T = 295 K) to resolve bond angles and torsional strain. Complementary techniques like ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher (>50 mg/mL) compared to aqueous buffers. Stability testing in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, reveals hydrolytic degradation at the chloro-pyrimidine moiety. suggests adding stabilizers like ascorbic acid (0.1% w/v) to mitigate oxidation .
Advanced Research Questions
Q. How can substituent variations improve target binding while maintaining solubility?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the pyrimidine ring’s 2-butanol and 6-chloro groups. compares analogs with methylsulfanyl or benzylamino substituents, showing that hydrophilic groups (e.g., hydroxyl) enhance solubility but may reduce lipophilic binding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes, while logP calculations (e.g., using MarvinSketch) balance solubility and permeability .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from methodological differences in assay conditions. For example, highlights divergent receptor-response models due to variations in receptor expression systems (e.g., HEK293 vs. CHO cells) or ligand concentrations. Standardizing protocols (e.g., EC₅₀ determination via dose-response curves in triplicate) and cross-referencing with orthogonal assays (e.g., SPR for binding kinetics) improves reproducibility .
Q. What computational strategies predict metabolic pathways for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites prone to cytochrome P450-mediated oxidation. ’s hybrid modeling approach combines molecular dynamics (MD) simulations (e.g., GROMACS) with in vitro microsomal stability data to map metabolites like hydroxylated pyrimidine derivatives. Meta-analysis of existing datasets (e.g., PubChem BioAssay) validates predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
